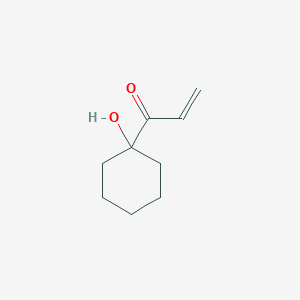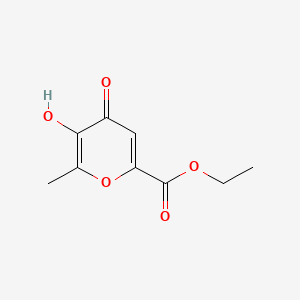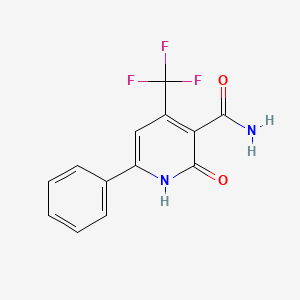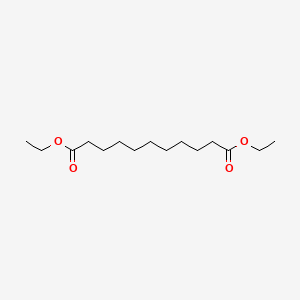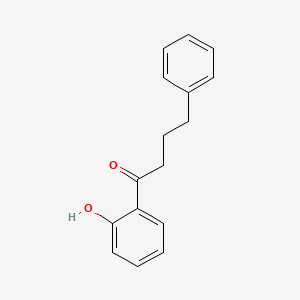
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one typically involves the condensation of appropriate benzaldehyde derivatives with benzofuran-3(2H)-one under specific conditions. Common reagents used in the synthesis may include:
Benzaldehyde derivatives: These provide the benzylidene moiety.
Benzofuran-3(2H)-one: The core structure of the compound.
Catalysts: Such as acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Temperature control: To ensure optimal reaction rates.
Solvent selection: To enhance solubility and reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to obtain pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield benzofuran-3-one derivatives.
Reduction: May produce benzyl alcohol derivatives.
Substitution: Can result in various substituted benzofurans.
Aplicaciones Científicas De Investigación
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: Possible applications in the development of new materials or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one would involve its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor interaction: Modulating the activity of cellular receptors.
Pathway modulation: Affecting various biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylidene-1-benzofuran-3(2H)-one: Lacks the methoxy groups.
4,6,7-Trimethoxy-1-benzofuran-3(2H)-one: Lacks the benzylidene moiety.
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran: Different oxidation state.
Uniqueness
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one is unique due to the presence of both benzylidene and trimethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
23045-77-4 |
|---|---|
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-benzylidene-4,6,7-trimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O5/c1-20-12-10-14(21-2)17(22-3)18-15(12)16(19)13(23-18)9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clave InChI |
RTOHAWGYLBOKMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


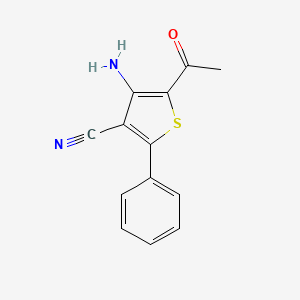
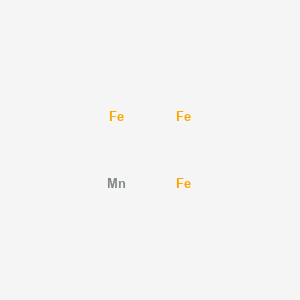

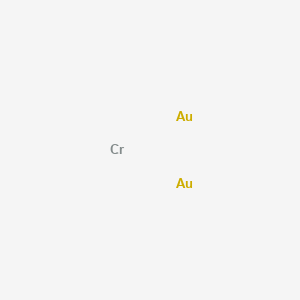


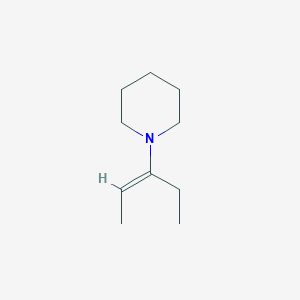

![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
